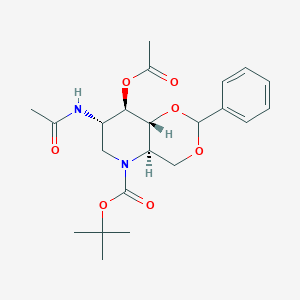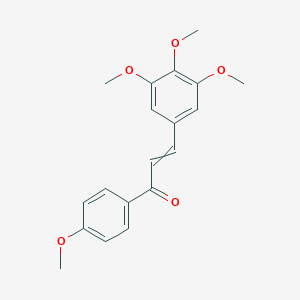
N-(3-anilinophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilinophenyl)acetamide, also known as 3-APA or Fenamic acid, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1960s by scientists at Imperial Chemical Industries in the United Kingdom.
Mecanismo De Acción
The mechanism of action of N-(3-anilinophenyl)acetamide involves the inhibition of COX activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-anilinophenyl)acetamide in lab experiments is its well-established mechanism of action. It has also been shown to be effective in a variety of experimental models of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are a number of future directions for research on N-(3-anilinophenyl)acetamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic benefits of this compound in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound.
Métodos De Síntesis
The synthesis of N-(3-anilinophenyl)acetamide involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-anilinophenyl)acetamide has been widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Propiedades
Número CAS |
19619-91-1 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-(3-anilinophenyl)acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |
Clave InChI |
XZMWUQGDKDBRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Otros números CAS |
19619-91-1 |
Sinónimos |
N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



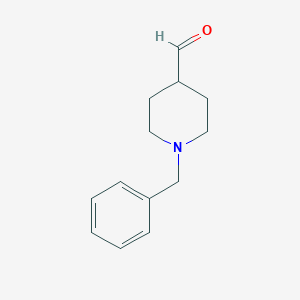
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
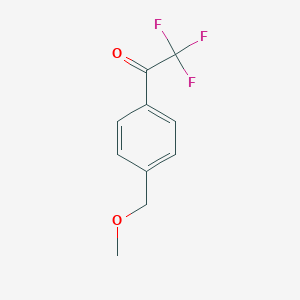
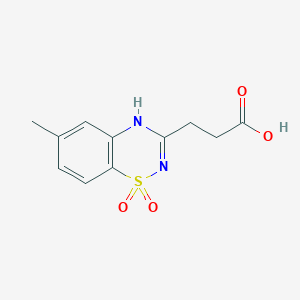

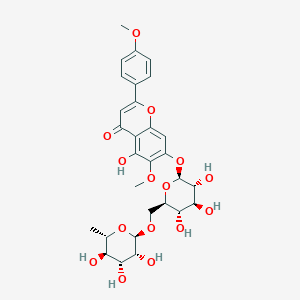
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)


